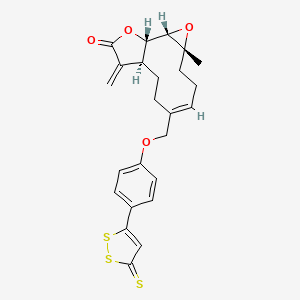
anti-TNBC agent-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'agent anti-TNBC-4 est un nouveau composé conçu pour cibler le cancer du sein triple négatif (TNBC), un sous-type de cancer du sein très agressif et difficile à traiter. Le TNBC ne présente pas d'expression des récepteurs des œstrogènes, des récepteurs de la progestérone et du récepteur 2 du facteur de croissance épidermique humain, ce qui le rend insensible à de nombreuses thérapies conventionnelles . L'agent anti-TNBC-4 a montré des résultats prometteurs dans des études précliniques, démontrant une activité anticancéreuse significative in vitro et in vivo .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'agent anti-TNBC-4 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage subséquent. La voie de synthèse commence généralement par la préparation d'une structure de base, suivie d'une fonctionnalisation par diverses réactions chimiques telles que l'alkylation, l'acylation et la cyclisation . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer des rendements et une pureté élevés .
Méthodes de production industrielle
La production industrielle de l'agent anti-TNBC-4 nécessite une mise à l'échelle de la synthèse en laboratoire tout en maintenant la qualité et la constance du produit. Cela implique d'optimiser les conditions de réaction, d'utiliser des réacteurs à grande échelle et de mettre en œuvre des mesures de contrôle de qualité rigoureuses. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être employées pour améliorer l'efficacité et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions
L'agent anti-TNBC-4 subit diverses réactions chimiques, notamment :
Oxydation : Conversion de groupes fonctionnels à des états plus oxydés.
Réduction : Réduction de groupes fonctionnels à des états moins oxydés.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Cyclisation : Formation de structures cycliques à partir de précurseurs linéaires.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les catalyseurs (par exemple, le palladium sur carbone). Les conditions de réaction impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour faciliter les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et le composé final de l'agent anti-TNBC-4. Chaque étape de la synthèse est soigneusement surveillée pour garantir la formation du bon produit et minimiser les réactions secondaires .
Applications de la recherche scientifique
L'agent anti-TNBC-4 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes de réaction et développer de nouvelles méthodologies de synthèse.
Biologie : Étudié pour ses effets sur les processus cellulaires, tels que la régulation du cycle cellulaire et l'apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du TNBC et d'autres cancers.
Industrie : Utilisé dans le développement de systèmes d'administration ciblée de médicaments et de thérapies combinées
Mécanisme d'action
Le mécanisme d'action de l'agent anti-TNBC-4 implique le ciblage de voies moléculaires spécifiques qui sont dysrégulées dans le TNBC. Il inhibe les voies de signalisation clés telles que la voie phosphatidylinositol-3-kinase/protéine kinase B/cible mammifère de la rapamycine et la voie du transducteur de signal et de l'activateur de la transcription 3 . En perturbant ces voies, l'agent anti-TNBC-4 induit l'arrêt du cycle cellulaire, l'apoptose et les dommages à l'ADN dans les cellules TNBC, inhibant ainsi la croissance tumorale et les métastases .
Applications De Recherche Scientifique
Anti-TNBC agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating TNBC and other cancers.
Industry: Utilized in the development of targeted drug delivery systems and combination therapies
Mécanisme D'action
The mechanism of action of anti-TNBC agent-4 involves targeting specific molecular pathways that are dysregulated in TNBC. It inhibits key signaling pathways such as the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin pathway and the signal transducer and activator of transcription 3 pathway . By disrupting these pathways, this compound induces cell cycle arrest, apoptosis, and DNA damage in TNBC cells, thereby inhibiting tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à l'agent anti-TNBC-4 comprennent :
Lasiokaurine : Un diterpénoïde naturel doté d'une activité anti-TNBC significative.
Hybrides d'Oridonin : Composés avec des pharmacophores antitumoraux conventionnels montrant de puissants effets anti-TNBC.
Conjugués de paclitaxel : Conjugués redox-sensibles conçus pour la chimiothérapie ciblée dans le TNBC.
Unicité
L'agent anti-TNBC-4 se distingue par son approche multicible, inhibant efficacement plusieurs voies de signalisation impliquées dans la progression du TNBC. Cela en fait un candidat prometteur pour les thérapies combinées et la médecine personnalisée .
Propriétés
Formule moléculaire |
C24H24O4S3 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(1S,2S,4R,7E,11S)-4-methyl-12-methylidene-8-[[4-(5-sulfanylidenedithiol-3-yl)phenoxy]methyl]-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C24H24O4S3/c1-14-18-10-5-15(4-3-11-24(2)22(28-24)21(18)27-23(14)25)13-26-17-8-6-16(7-9-17)19-12-20(29)31-30-19/h4,6-9,12,18,21-22H,1,3,5,10-11,13H2,2H3/b15-4+/t18-,21-,22-,24+/m0/s1 |
Clé InChI |
YMBSYMMRLQHOJD-SVKFYZNQSA-N |
SMILES isomérique |
C[C@@]12CC/C=C(\CC[C@@H]3[C@@H]([C@@H]1O2)OC(=O)C3=C)/COC4=CC=C(C=C4)C5=CC(=S)SS5 |
SMILES canonique |
CC12CCC=C(CCC3C(C1O2)OC(=O)C3=C)COC4=CC=C(C=C4)C5=CC(=S)SS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



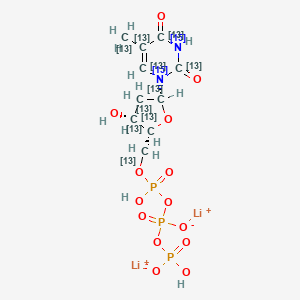
![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)

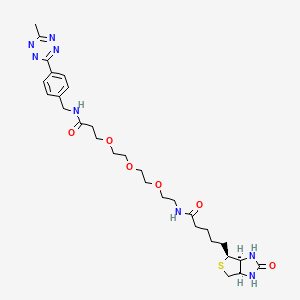


![4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12372632.png)
![4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide](/img/structure/B12372640.png)
![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)
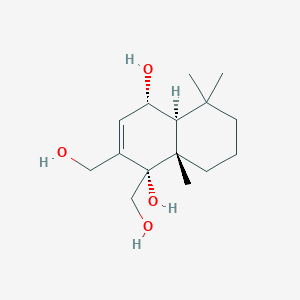
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)
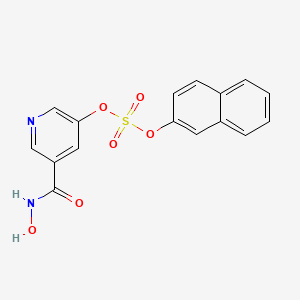
![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
